

Molecular structure and characterization of 3,5-Dichloro-N-methylbenzylamine hydrochloride

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Compound of Interest

Compound Name: 3,5-Dichloro-N-methylbenzylamine hydrochloride

Cat. No.: B1211869

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An In-depth Technical Guide to 3,5-Dichloro-N-methylbenzylamine Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of **3,5-Dichloro-N-methylbenzylamine hydrochloride**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

3,5-Dichloro-N-methylbenzylamine hydrochloride is a chlorinated derivative of N-methylbenzylamine. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical and physical properties.

Molecular Structure:

Chemical Identifiers:

Property	Value	Reference
IUPAC Name	1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride	[1]
CAS Number	90389-22-3	[1]
Molecular Formula	C ₈ H ₁₀ Cl ₃ N	[1]
Molecular Weight	226.53 g/mol	[1]
Canonical SMILES	CNCC1=CC(Cl)=CC(Cl)=C1.Cl	[1]
InChI Key	YMCOTVZJEIJWKV-UHFFFAOYSA-N	[1]

Characterization Data

Detailed experimental spectroscopic data for **3,5-Dichloro-N-methylbenzylamine hydrochloride** is not readily available in public databases. However, based on its molecular structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 2.6 - 2.8	Singlet	3H	N-CH ₃
~ 4.0 - 4.2	Singlet	2H	Ar-CH ₂ -N
~ 7.4 - 7.6	Multiplet	3H	Aromatic protons
~ 9.0 - 10.0	Broad Singlet	2H	NH ₂ ⁺ (hydrochloride)

Predicted ¹³C NMR Spectrum:

Chemical Shift (ppm)	Assignment
~ 33 - 36	N-CH ₃
~ 52 - 55	Ar-CH ₂ -N
~ 128 - 135	Aromatic CH
~ 135 - 138	Aromatic C-Cl
~ 138 - 142	Aromatic quaternary C

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
2800 - 3000	C-H	Stretching (aliphatic)
2400 - 2700	N-H	Stretching (amine salt)
1550 - 1600	C=C	Stretching (aromatic)
1400 - 1500	C-H	Bending (aliphatic)
1000 - 1200	C-N	Stretching
700 - 850	C-Cl	Stretching

Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely fragment, with the most abundant ion corresponding to the free amine after the loss of HCl. The molecular ion peak of the free amine (C₈H₉Cl₂N) would be observed at m/z ≈ 190. The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key identifier.

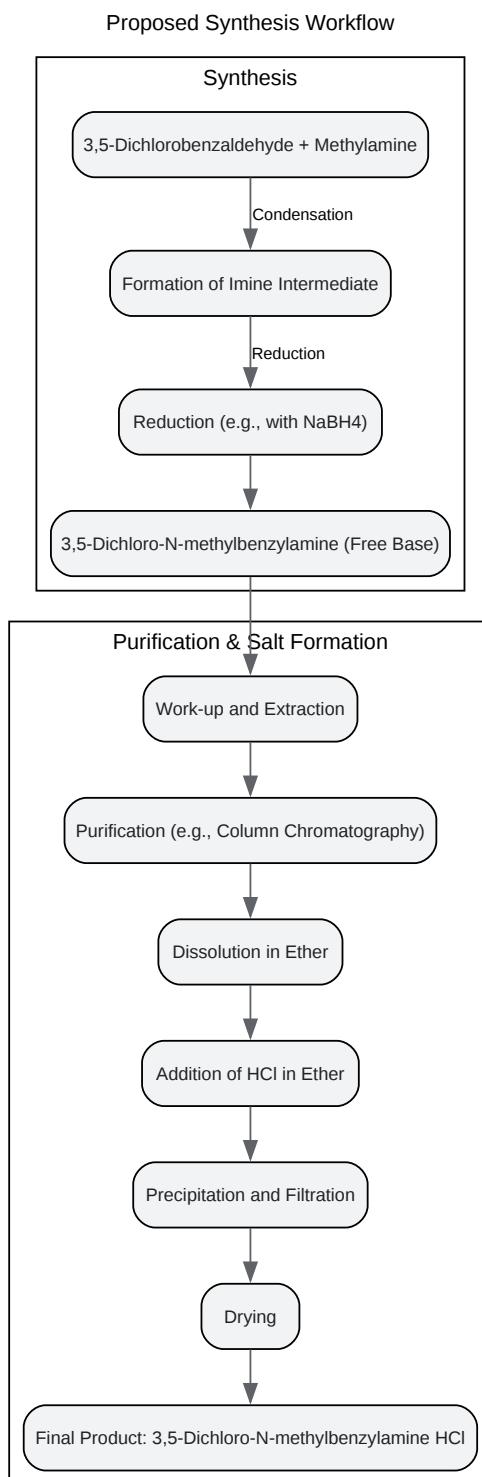
Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of **3,5-Dichloro-N-methylbenzylamine hydrochloride** are not detailed in readily available literature. However, a

general synthetic and characterization workflow can be proposed based on standard organic chemistry techniques.

Proposed Synthesis Workflow

A plausible synthesis route involves the reductive amination of 3,5-dichlorobenzaldehyde with methylamine, followed by conversion to the hydrochloride salt.

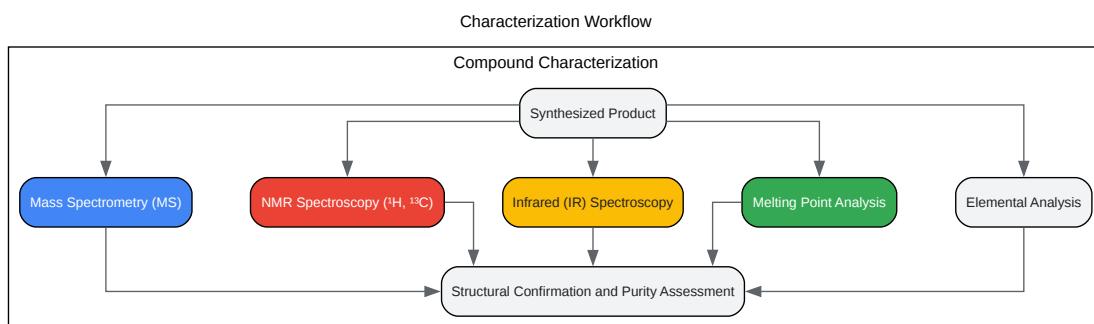


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Caption: Proposed synthesis and purification workflow for **3,5-Dichloro-N-methylbenzylamine hydrochloride**.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.



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Caption: Standard workflow for the analytical characterization of a synthesized chemical compound.

Applications and Significance

As a chemical intermediate, **3,5-Dichloro-N-methylbenzylamine hydrochloride** is valuable in the synthesis of more complex molecules. Its structural motifs are found in compounds developed for various biological activities. Its primary documented application is as a building block in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other agents.

targeting the central nervous system. The hydrochloride salt form generally offers improved stability and solubility, which is advantageous for handling and subsequent chemical reactions.

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References

- 1. fluorochem.co.uk [fluorochem.co.uk]
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